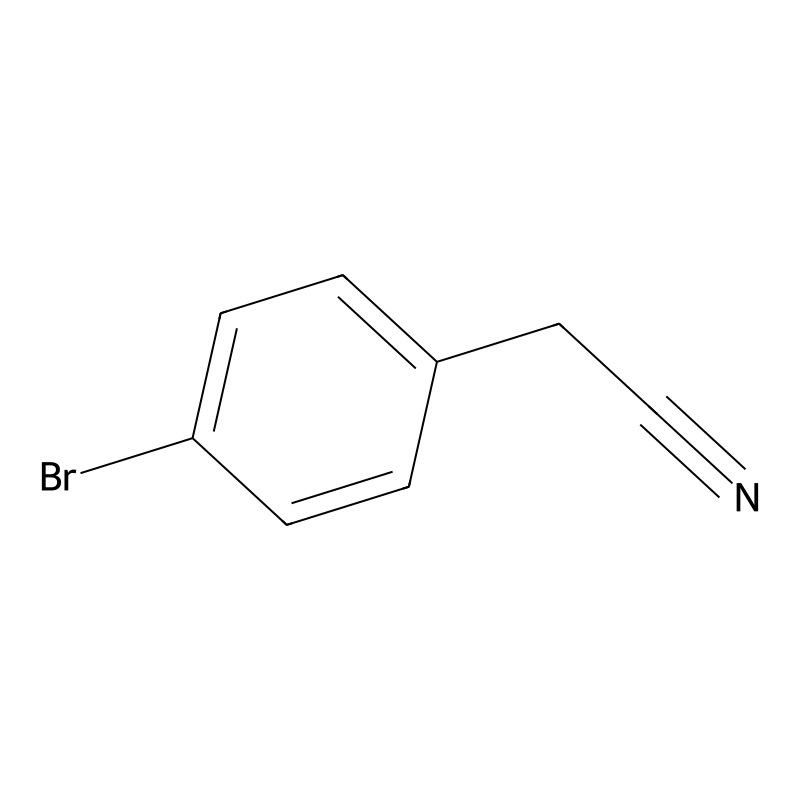4-Bromophenylacetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis and Polymer Chemistry
Scientific Field: Organic chemistry and materials science.
Summary: 4-Bromophenylacetonitrile serves as a versatile building block for synthesizing various organic compounds.
Methods of Application: It can be used in reactions such as the Yamamoto coupling to create new fluorene-based alternating polymers.
Results/Outcomes: These polymers may find applications in optoelectronic devices, sensors, or other functional materials.
Red Organic Light-Emitting Diodes (OLEDs)
Scientific Field: Materials science and electronics.
Summary: 4-Bromophenylacetonitrile is employed in the synthesis of N-methyl-3,4-bis(4-(N-(1-naphthyl)phenylamino)phenyl)maleimide, a non-doped red OLED material.
Methods of Application: Incorporation into the OLED device structure.
Results/Outcomes: The resulting OLED material exhibits red emission properties suitable for display technologies.
Reduction to 4-Bromophenylethylamine
Scientific Field: Organic chemistry.
Methods of Application: Reduction reaction.
Results/Outcomes: Formation of 4-bromophenylethylamine, which may have applications in pharmaceutical or chemical synthesis.
4-Bromophenylacetonitrile is an organic compound with the chemical formula CHBrN and a CAS registry number of 16532-79-9. It features a bromine atom attached to a phenyl group, which is further connected to an acetonitrile group. This compound is characterized by its white crystalline appearance and is primarily used in chemical synthesis and research. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various organic reactions .
- Reduction Reactions: It can undergo reduction using reagents like 1,1,3,3-tetramethyldisiloxane activated by titanium(IV) isopropoxide, leading to the formation of amines or other derivatives .
- Nucleophilic Substitution: The nitrile group can be substituted by various nucleophiles, allowing for the synthesis of diverse products.
- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceutical chemistry .
Synthesis of 4-Bromophenylacetonitrile can be achieved through several methods:
- Bromination of Phenylacetonitrile: The simplest method involves the bromination of phenylacetonitrile using bromine or brominating agents.
- Reactions with Brominated Compounds: It can also be synthesized through reactions involving other brominated organic compounds and acetonitrile under appropriate conditions.
- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps that include functional group transformations to introduce the bromine atom at the para position of the phenyl ring .
4-Bromophenylacetonitrile finds applications in various fields:
- Organic Synthesis: It serves as an important building block for synthesizing pharmaceuticals and agrochemicals.
- Material Science: Used in the development of polymers and light-emitting materials due to its unique electronic properties .
- Research and Development: Employed in scientific research for developing new compounds with potential therapeutic effects .
Interaction studies involving 4-Bromophenylacetonitrile focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential as a drug candidate or its role in biochemical pathways. For instance, investigations into its interactions with enzymes or receptors could provide insights into its pharmacological properties .
Several compounds share structural similarities with 4-Bromophenylacetonitrile. Here are some comparable compounds along with their unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-Chlorophenylacetonitrile | CHClN | Contains chlorine instead of bromine; different reactivity profile. |
| 4-Iodophenylacetonitrile | CHIN | Iodine substitution increases reactivity; useful for different coupling reactions. |
| Phenylacetonitrile | CHN | Lacks halogen substitution; serves as a precursor for halogenated derivatives. |
| 2-Bromophenylacetonitrile | CHBrN | Bromine at the ortho position affects sterics and reactivity differently than para substitution. |
4-Bromophenylacetonitrile's unique feature lies in its specific para-bromination, which influences both its chemical reactivity and biological interactions compared to other halogenated derivatives .
XLogP3
Melting Point
GHS Hazard Statements
H301 (78.95%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (21.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
Wikipedia
General Manufacturing Information
T - indicates a substance that is the subject of a final TSCA section 4 test rule.






